![molecular formula C6H4N2O B063319 [1,2]Oxazolo[4,3-b]pyridine CAS No. 173894-73-0](/img/structure/B63319.png)
[1,2]Oxazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2]Oxazolo[4,3-b]pyridine is a heterocyclic compound that has recently gained attention in scientific research due to its potential as a pharmacological agent. This molecule has a unique structure that allows it to interact with various biological systems, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of [1,2]Oxazolo[4,3-b]pyridine is complex and varies depending on the biological system being studied. In general, this molecule acts as a modulator of neurotransmitter receptors, including the GABA-A receptor and the NMDA receptor. It can also interact with enzymes and ion channels, affecting their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1,2]Oxazolo[4,3-b]pyridine are diverse and depend on the specific biological system being studied. In general, this molecule has been shown to have anxiolytic, anticonvulsant, and neuroprotective effects. It can also modulate the release of neurotransmitters, such as dopamine and serotonin, and affect the activity of ion channels and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1,2]Oxazolo[4,3-b]pyridine in lab experiments is its ability to selectively modulate specific biological systems, allowing researchers to study the function of these systems in detail. However, one limitation of this molecule is its complex mechanism of action, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on [1,2]Oxazolo[4,3-b]pyridine. One area of interest is the development of derivatives with improved pharmacological properties, such as increased selectivity and potency. Another area of research is the study of the molecule's effects on specific biological systems, such as the immune system and the cardiovascular system. Additionally, [1,2]Oxazolo[4,3-b]pyridine has potential as a tool for studying the function of specific neurotransmitter receptors and ion channels, which could lead to a better understanding of the underlying mechanisms of neurological disorders.
Synthesemethoden
The synthesis of [1,2]Oxazolo[4,3-b]pyridine involves the condensation of 2-aminopyridine with glyoxal in the presence of a catalyst. This method has been optimized to produce high yields of the compound with excellent purity. The resulting product can be further functionalized to create derivatives with different chemical properties.
Wissenschaftliche Forschungsanwendungen
[1,2]Oxazolo[4,3-b]pyridine has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This molecule has shown potential as a therapeutic agent for several diseases, including cancer, Alzheimer's disease, and epilepsy. It has also been used as a tool in neuroscience research to study the function of neurotransmitter receptors.
Eigenschaften
CAS-Nummer |
173894-73-0 |
---|---|
Produktname |
[1,2]Oxazolo[4,3-b]pyridine |
Molekularformel |
C6H4N2O |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
[1,2]oxazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)4-9-8-5/h1-4H |
InChI-Schlüssel |
NABZXASCLFSKLF-UHFFFAOYSA-N |
SMILES |
C1=CC2=NOC=C2N=C1 |
Kanonische SMILES |
C1=CC2=NOC=C2N=C1 |
Synonyme |
Isoxazolo[4,3-b]pyridine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.